molecular formula C11H11ClN2 B1320483 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole CAS No. 869901-14-4

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B1320483
CAS No.: 869901-14-4
M. Wt: 206.67 g/mol
InChI Key: IWLXERDRDLVWMR-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the chloromethylation of a pyrazole derivative. One common method involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the pyrazole ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to optimize reaction conditions and improve yield. This method allows for better control of reaction parameters and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction: Formation of 1-methyl-3-phenyl-1H-pyrazole.

Scientific Research Applications

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    5-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.

    5-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.

Uniqueness

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is unique due to its chloromethyl group, which provides a versatile site for further chemical modifications. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in different scientific and industrial applications .

Properties

IUPAC Name

5-(chloromethyl)-1-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLXERDRDLVWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594551
Record name 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-14-4
Record name 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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